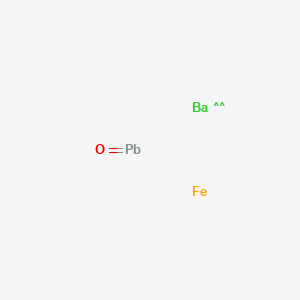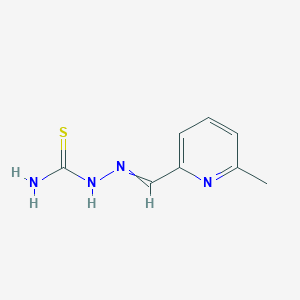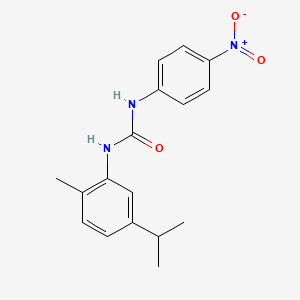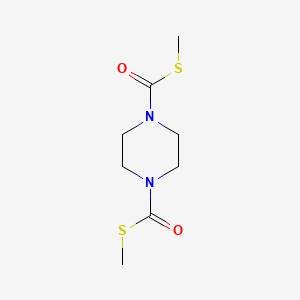
S~1~,S~4~-Dimethyl piperazine-1,4-dicarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S~1~,S~4~-Dimethyl piperazine-1,4-dicarbothioate: is an organic compound with the molecular formula C8H14N2O2S2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate typically involves the reaction of piperazine with methylating agents in the presence of a base. One common method includes the following steps:
Reactants: Piperazine and methyl iodide.
Solvent: A suitable solvent such as acetonitrile or dimethylformamide.
Base: A strong base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
S~1~,S~4~-Dimethyl piperazine-1,4-dicarbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dimethylpiperazine
- N,N’-Dimethylpiperazine
- Texacat DMP
Comparison: S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate is unique due to the presence of thioester groups, which impart distinct chemical reactivity compared to other dimethylpiperazine derivatives. This uniqueness makes it valuable for specific applications where thioester functionality is required.
Eigenschaften
CAS-Nummer |
6944-88-3 |
|---|---|
Molekularformel |
C8H14N2O2S2 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1-S,4-S-dimethyl piperazine-1,4-dicarbothioate |
InChI |
InChI=1S/C8H14N2O2S2/c1-13-7(11)9-3-5-10(6-4-9)8(12)14-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
VAGTZEFOLGPNIR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=O)N1CCN(CC1)C(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




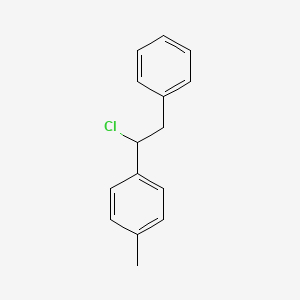

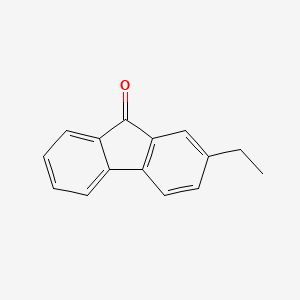
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)

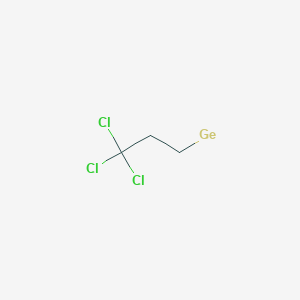
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)
